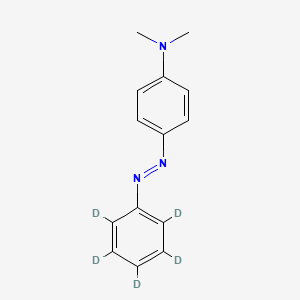![molecular formula C33H38Cl2F3N3O2Ru B12056394 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium is a complex organometallic compound This compound is notable for its unique structure, which includes a ruthenium center coordinated with various ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often requires the use of a ruthenium precursor, such as ruthenium trichloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to ensure the successful formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized ruthenium species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new ruthenium complexes with different ligand environments.
Scientific Research Applications
Chemistry
In chemistry, [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, oxidation, and cross-coupling reactions.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with biological molecules and induce cell death makes it a promising candidate for cancer therapy. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, the compound is used in the development of advanced materials. Its catalytic properties are leveraged in the production of fine chemicals and pharmaceuticals. Additionally, its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to these targets, disrupting their normal function and leading to cellular effects such as apoptosis or inhibition of cell proliferation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium: shares similarities with other ruthenium-based complexes, such as:
Uniqueness
What sets this compound apart is its specific ligand environment and the resulting electronic properties
Properties
Molecular Formula |
C33H38Cl2F3N3O2Ru |
|---|---|
Molecular Weight |
737.6 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium |
InChI |
InChI=1S/C21H26N2.C12H12F3NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
InChI Key |
TUXRUOWNSPNNTK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



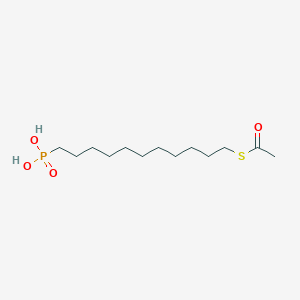
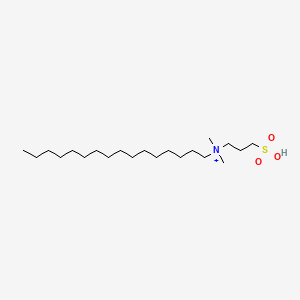
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)

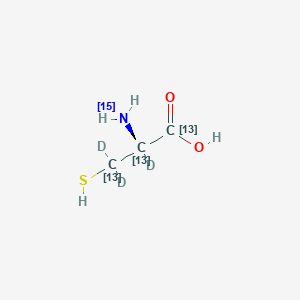
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)

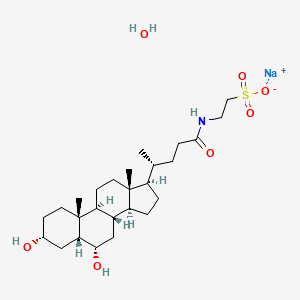
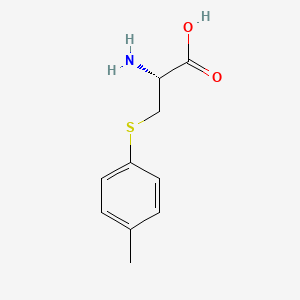
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
